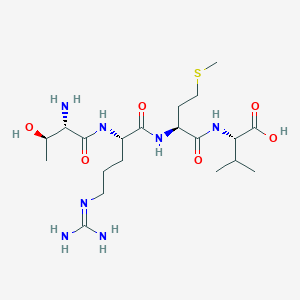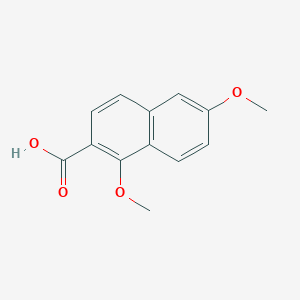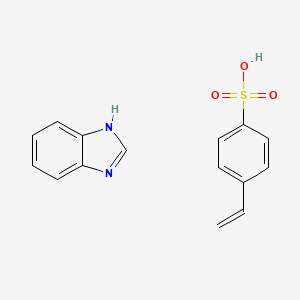
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves the reaction of 4-fluorophenyl azide with 5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and copper(I) iodide. Major products formed from these reactions include various substituted triazoles and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving triazole-containing compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The triazole ring can also interact with various receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-1H-1,2,3-triazole:
5-Methyl-4-(tributylstannyl)-1H-1,2,3-triazole: This compound lacks the 4-fluorophenyl group, which influences its chemical properties and biological activity.
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole: This compound lacks the tributylstannyl group, which affects its ability to participate in certain chemical reactions.
Eigenschaften
CAS-Nummer |
864866-22-8 |
|---|---|
Molekularformel |
C21H34FN3Sn |
Molekulargewicht |
466.2 g/mol |
IUPAC-Name |
tributyl-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]stannane |
InChI |
InChI=1S/C9H7FN3.3C4H9.Sn/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QCMDDGPAARFVBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


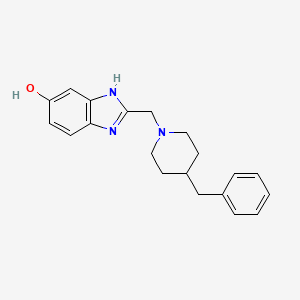
![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)
![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)

![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)
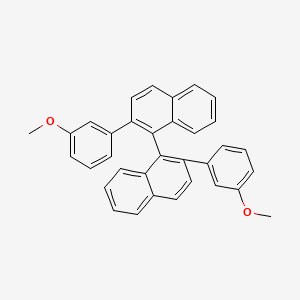

![4-[(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethynyl]benzene-1,3-diol](/img/structure/B12530966.png)
![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-](/img/structure/B12530978.png)
